

Technical Guide: Melting Point Characterization of 3-Iodo-5-nitrobenzoyl Chloride

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Compound of Interest

Compound Name: 3-Iodo-5-nitrobenzoyl chloride

CAS No.: 1261680-92-5

Cat. No.: B1405108

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Executive Summary & Physicochemical Profile

3-Iodo-5-nitrobenzoyl chloride is a dual-functionalized building block used in pharmaceutical development.^{[1][2][3]} It enables orthogonal reactivity: the acyl chloride facilitates amide/ester formation, while the aryl iodide and nitro groups allow for subsequent cross-coupling (Suzuki, Sonogashira) and reduction chemistries.

Accurate melting point (MP) determination is the primary method for assessing the conversion efficiency from the parent acid and the purity of the isolated solid.^[1]

Core Data Table

Property	Specification	Notes
Compound Name	3-Iodo-5-nitrobenzoyl chloride	
CAS Number	1261640-59-8	
Molecular Formula	C ₇ H ₃ ClINO ₃	
Molecular Weight	311.46 g/mol	
Parent Acid MP	166–170 °C	Critical Reference Benchmark [1][2]
Target Chloride MP	Est. 60–85 °C	Predicted.[1][4][5] Significantly lower than acid due to loss of H-bonding.[1]
Physical State	Yellow Crystalline Solid	Hygroscopic; hydrolyzes to acid on air exposure.

The Melting Point Depression Logic (Scientific Basis)

To validate the identity of **3-Iodo-5-nitrobenzoyl chloride**, researchers must understand the structure-property relationship between the acid and the chloride.[1]

- Parent Acid (3-Iodo-5-nitrobenzoic acid): Possesses strong intermolecular hydrogen bonding (dimerization), leading to a high melting point (166–170 °C).[1]
- Acyl Chloride: The conversion of -COOH to -COCl removes the hydrogen bond donor capability.[1] This typically results in a drastic reduction in lattice energy and melting point.
- Diagnostic Rule: If your isolated sample melts >160 °C, it has hydrolyzed back to the parent acid. A successful synthesis must yield a solid melting significantly lower (typically in the 60–85 °C range for similar nitro-benzoyl chlorides).[1]

Comparative Benchmarks (Structure-Property Analogies)

Compound	Acid MP (°C)	Chloride MP (°C)	Δ (Depression)
3-Nitrobenzoic acid	140–142	31–34	~108 °C
3,5-Dinitrobenzoic acid	205–207	68–69	~137 °C
3-Iodo-5-nitrobenzoic acid	166–170	< 90 (Predicted)	Target Range

Experimental Protocol: Synthesis & MP Determination

Caution: This compound is corrosive and a lachrymator. Perform all operations in a fume hood.

A. Synthesis (Acid to Chloride Conversion)

To obtain an accurate melting point, the compound must be synthesized in high purity without hydrolysis.

- Reagents: Suspend 3-Iodo-5-nitrobenzoic acid (1.0 equiv) in anhydrous Toluene or DCM.
- Chlorination: Add Thionyl Chloride (SOCl₂, 3.0 equiv) and a catalytic amount of DMF (5 mol%).
- Reflux: Heat to reflux (approx. 80 °C for Toluene) for 2–4 hours until gas evolution (HCl/SO₂) ceases.
- Isolation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with anhydrous toluene twice to remove trace thionyl chloride.
- Result: The residue is the crude **3-Iodo-5-nitrobenzoyl chloride**.[\[1\]](#)

B. Validated Melting Point Protocol (Sealed Capillary Method)

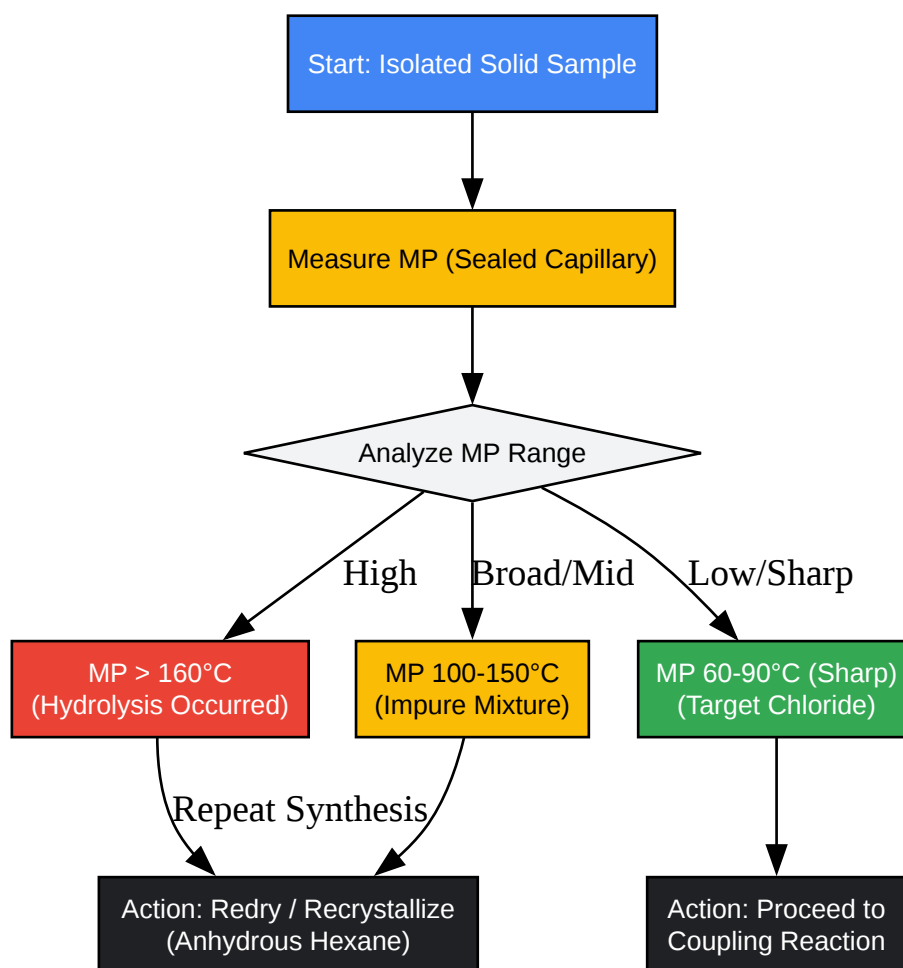
Standard open-capillary methods will fail because atmospheric moisture hydrolyzes the surface of the chloride to the acid during heating, artificially raising the observed melting point.[\[1\]](#)

Step-by-Step Procedure:

- Preparation: Dry a glass capillary tube in an oven at 110 °C for 1 hour.
- Loading: In a glovebox or under a blanket of dry nitrogen, load the sample into the capillary.
- Sealing: Flame-seal the open end of the capillary immediately.
- Measurement: Place in a melting point apparatus (e.g., Buchi or Stuart). Ramp temperature at 5 °C/min until 40 °C, then slow to 1 °C/min.
- Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for validating the compound based on melting point data.



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Caption: Logic flow for distinguishing pure **3-iodo-5-nitrobenzoyl chloride** from its hydrolyzed parent acid.

References

- Arkivoc. (2011). Protecting-group-free synthesis of carboxylic group substituted alkynes. (Reports MP of 3-iodo-5-nitrobenzoic acid as 166–170 °C).[1][6][7] [Link](#)
- MySkinRecipes. (n.d.). 3-iodo-5-nitrobenzoic acid Specifications. (Confirms MP 166–170 °C). [6][7] [Link](#)
- Sigma-Aldrich. (2025).[1] 3-Nitrobenzoyl chloride Product Page. (Provides comparative data for the non-iodinated analog). [Link](#)

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Sources

- 1. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]
- 2. 3-Iodo-5-nitrobenzoyl chloride, CasNo.1261640-59-8 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 3. 3-Iodo-5-nitrobenzoyl chloride, CasNo.1261640-59-8 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 4. Benzoic acid, 3-nitro- (CAS 121-92-6) - Chemical & Physical Properties by Cheméo [cheméo.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-iodo-5-nitrobenzoic acid [myskinrecipes.com]
- 7. 3-iodo-5-nitrobenzoic acid [myskinrecipes.com]
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